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The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology

and clinical research. While self-reported dietary records are commonly used, they are prone to

measurement errors. Consequently, objective biomarkers of food consumption are of great

interest. This guide provides a comparative overview of plasma 14-pentadecenoic acid
(15:1n-1) as a potential biomarker of dietary intake, with supporting data and experimental

protocols. Due to the limited specific research on 14-pentadecenoic acid, this guide also

includes comparative data for the more extensively studied pentadecanoic acid (15:0) to

provide context on its utility as a biomarker for dairy fat consumption.

Correlation of Plasma Fatty Acids with Dietary
Records: A Comparative Analysis
The utility of a plasma fatty acid as a dietary biomarker is largely determined by the strength of

its correlation with the intake of specific foods or food groups. The following table summarizes

the available data on the correlation between plasma levels of 14-pentadecenoic acid (15:1)

and pentadecanoic acid (15:0) with dietary records.
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Fatty Acid
Biomarker

Dietary
Assessmen
t Method

Dietary
Component

Study
Population

Correlation
Coefficient
(r)

Key
Findings &
Remarks

14-

Pentadecenoi

c acid (15:1)

Food

Frequency

Questionnair

e (FFQ)

Total

Monounsatur

ated Fatty

Acids

(MUFAs)

European

Prospective

Investigation

into Cancer

and Nutrition

(EPIC)

Cohort

0.162

A statistically

significant but

weak positive

correlation

was

observed.

Pentadecanoi

c acid (15:0)

Food

Frequency

Questionnair

e (FFQ)

Total Dairy

Intake

Multi-Ethnic

Study of

Atheroscleros

is (MESA)

0.22

Positively

correlated

with self-

reported total

dairy intake.

Pentadecanoi

c acid (15:0)

7-day Dietary

Records

Total Fat from

Milk Products

62 elderly

men (70

years old)

0.46 (in

serum

cholesterol

esters)

A moderate

positive

correlation

was found

with the

intake of fat

from milk

products.

Pentadecanoi

c acid (15:0)

Food

Frequency

Questionnair

e (FFQ)

Total Fat

Dairy

Products

110 children

(age 3-10

years)

0.39

A significant

correlation

was observed

with the

intake of

high-fat dairy

products.

Pentadecanoi

c acid (15:0)

Meta-analysis

of

observational

studies

Total Dairy

Intake

General

Population

0.20 (pooled

r)

Meta-analysis

confirms a

significant

positive

correlation
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between

plasma/seru

m 15:0 and

total dairy

intake.

Note: The correlation coefficients (r) range from -1 to 1, where values closer to 1 indicate a

strong positive correlation, values closer to -1 indicate a strong negative correlation, and values

near 0 indicate a weak or no correlation. Generally, in nutritional biomarker studies, correlations

of 0.3-0.7 are considered moderate.

Experimental Protocols
Accurate and reproducible methodologies are critical for both dietary assessment and the

analysis of plasma fatty acids. Below are detailed summaries of commonly employed protocols.

Dietary Intake Assessment
The selection of a dietary assessment tool depends on the research question, study design,

and participant characteristics. The most common methods include:

Food Frequency Questionnaires (FFQs): FFQs are designed to assess habitual food intake

over a specified period (e.g., the past year). Participants report the frequency of consumption

of a list of food items. While FFQs are cost-effective for large epidemiological studies, they

are subject to recall bias and may not capture detailed information on portion sizes and

preparation methods.

24-Hour Dietary Recalls: A trained interviewer asks the participant to recall all foods and

beverages consumed in the preceding 24 hours. This method provides detailed dietary

information but may not reflect an individual's usual intake due to day-to-day variations in

diet. Multiple recalls on non-consecutive days are often used to estimate usual intake.

Food Records (or Food Diaries): Participants record all foods and beverages consumed,

along with portion sizes, at the time of consumption over a specific period (e.g., 3 or 7 days).

This method is considered more accurate than recall-based methods but can be
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burdensome for participants, potentially leading to changes in eating behavior or incomplete

records.

Plasma Fatty Acid Analysis
The standard method for quantifying fatty acids in plasma is gas chromatography (GC), often

coupled with mass spectrometry (GC-MS). The general workflow involves three main steps:

Lipid Extraction: Total lipids are extracted from plasma samples. A common method is the

To cite this document: BenchChem. [Plasma 14-Pentadecenoic Acid as a Dietary Biomarker:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102606#correlation-of-plasma-14-pentadecenoic-
acid-with-dietary-records]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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